4-Amino-2,6-dimethyl-benzenesulfonamide
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Overview
Description
4-Amino-2,6-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethylaniline followed by amination. One common method includes the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Amino-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new antibacterial drugs.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: A simpler analog without the methyl groups.
Sulfamethazine: Contains a pyrimidine ring instead of the dimethyl groups.
Sulfadiazine: Another sulfonamide with a pyrimidine ring.
Uniqueness
4-Amino-2,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect its solubility and interaction with biological targets, making it distinct from other sulfonamides .
Biological Activity
4-Amino-2,6-dimethyl-benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₈H₁₁N₃O₂S
Molecular Weight: 197.26 g/mol
The compound features an amino group and a sulfonamide moiety, which are critical for its biological functions. The presence of methyl groups at the 2 and 6 positions on the benzene ring enhances its solubility and interaction with biological targets.
This compound primarily exerts its biological effects through the inhibition of bacterial enzymes involved in folic acid synthesis. Specifically, it inhibits dihydropteroate synthetase, an enzyme essential for bacterial DNA synthesis. This inhibition disrupts cell division and leads to bacterial cell death, making it a potential candidate for antibacterial drug development.
Biological Activities
-
Antibacterial Activity:
- The compound has been studied for its potential as an antibacterial agent. It shows effectiveness against various bacterial strains by disrupting folic acid synthesis.
- Antitumor Activity:
- Calcium Channel Inhibition:
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
4-Aminobenzenesulfonamide | Simpler analog without methyl groups | Antibacterial |
Sulfamethazine | Contains a pyrimidine ring | Antibacterial and antitumor |
Sulfadiazine | Another sulfonamide with a different ring structure | Antibacterial |
The unique substitution pattern of this compound influences its solubility and reactivity compared to other sulfonamides, potentially enhancing its biological activity.
Properties
CAS No. |
67214-71-5 |
---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-amino-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
QLIGKLIZJRSVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N |
Origin of Product |
United States |
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